6-Amino-2,3-dihydro-1H-benzisoquinoline is a bicyclic compound featuring a benzene ring fused to a quinoline structure, with an amino group at the 6-position. This compound is significant in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
The compound is often synthesized for research purposes, particularly in the field of medicinal chemistry, where it serves as a precursor for various bioactive molecules. It can be sourced from chemical suppliers specializing in research chemicals, such as Santa Cruz Biotechnology, which lists it under CAS number 393516-81-9 .
The synthesis of 6-Amino-2,3-dihydro-1H-benzisoquinoline can be achieved through several methods:
Technical details regarding solvents and reagents vary by method but typically involve organic solvents like acetonitrile or dimethylformamide and bases such as sodium hydroxide or potassium carbonate .
The molecular formula of 6-Amino-2,3-dihydro-1H-benzisoquinoline is with a molecular weight of approximately 198.22 g/mol. The structure features:
The compound's structural data can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help confirm its identity and purity.
6-Amino-2,3-dihydro-1H-benzisoquinoline participates in various chemical reactions:
Technical details regarding these reactions include reaction conditions such as temperature, pressure, and the presence of catalysts or solvents that facilitate the process .
The mechanism of action for compounds like 6-Amino-2,3-dihydro-1H-benzisoquinoline often involves interaction with biological targets such as enzymes or receptors. For instance:
Data from pharmacological studies indicate that modifications to the basic structure can enhance potency and selectivity towards specific biological targets .
Relevant data from safety data sheets indicate precautions for handling due to potential irritant properties .
6-Amino-2,3-dihydro-1H-benzisoquinoline has several applications in scientific research:
6-Amino-2,3-dihydro-1H-benzisoquinoline belongs to the benzannulated isoquinoline family, characterized by a partially saturated tetracyclic framework. Its core structure consists of a dihydropyridine ring fused to a naphthalene moiety, with the amino group (-NH₂) positioned at the C6 location. This placement facilitates electron donation, enhancing the compound’s nucleophilicity and binding affinity for biological targets. The molecule exhibits planar rigidity due to its conjugated system, enabling DNA intercalation – a trait shared with clinically significant naphthalimide derivatives like Amonafide [6]. Within heterocyclic chemistry, it bridges classical isoquinolines (fully unsaturated) and fully reduced tetrahydroisoquinolines, offering unique stereoelectronic properties. Its IUPAC name, 6-amino-2,3-dihydro-1H-benzo[de]isoquinoline, reflects the benzo-annulation at the de-position of the isoquinoline core [5].
Table 1: Structural Analogs of 6-Amino-2,3-dihydro-1H-benzisoquinoline
Compound Name | Molecular Formula | Key Structural Differences | Source |
---|---|---|---|
6-Amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | C₁₈H₁₂N₂O₂ | C2-phenyl substitution; 1,3-dione groups | [5] |
2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde | C₁₅H₁₁NO₄ | C6-carbaldehyde; C5-methoxy; N2-methyl; 1,3-dione | [2] |
6-Amino-2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | C₂₀H₁₆N₂O₂ | N2-(2,4-dimethylphenyl); 1,3-dione groups | |
6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | C₂₀H₂₀N₂O₅ | C6-acetamidohexanoic chain; imide configuration | [7] |
The medicinal exploration of benzisoquinoline scaffolds began in the mid-20th century with the discovery of the antitumor properties of naphthalimides. Early derivatives like Mitonafide and Amonafide (1980s) demonstrated potent DNA intercalation but faced challenges due to myelotoxicity and metabolic instability [6]. The introduction of the 6-amino group in the 2000s marked a significant advancement, as seen in compounds like UNBS5162, which exhibited improved topoisomerase II inhibition and reduced toxicity profiles. The partial saturation of the C2-C3 bond in 2,3-dihydro derivatives (e.g., 6-amino-2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) emerged as a strategy to modulate planarity and enhance target selectivity [8]. Contemporary research (2020s) focuses on hybrid molecules, such as triazole-conjugated naphthylimides, to overcome multidrug resistance in cancers and pathogens [6]. The 6-amino-2,3-dihydro variant represents an evolutionary step toward optimized pharmacokinetics, leveraging amino group interactions for enhanced DNA binding while mitigating off-target effects through controlled saturation.
Table 2: Milestones in Benzisoquinoline Medicinal Chemistry
Time Period | Key Development | Representative Compound | Therapeutic Application |
---|---|---|---|
1970–1980 | Discovery of naphthalimide DNA intercalation | Mitonafide | Anticancer |
1990–2000 | Amino-group functionalization | Amonafide | Anticancer (Phase II/III) |
2005–2015 | Dihydro derivatives & targeted modifications | UNBS5162 | Pancreatic cancer inhibitor |
2017–2024 | Multi-target hybrids & solubility optimization | Triazole-naphthylimide conjugates | Antimicrobial/Anticancer |
The 6-amino-2,3-dihydro-1H-benzisoquinoline scaffold exemplifies the synergy between synthetic innovation and bioactivity optimization. Synthetically, it is accessed through cyclization strategies prevalent in seven-membered heterocycle chemistry, such as transition metal-catalyzed [5+2] annulations and acid-mediated ring closures [4] [10]. For instance, AgSbF₆-mediated cycloadditions of alkynyl amines efficiently construct the azepane core of related structures [4]. The amino group serves as a handle for further derivatization via nucleophilic addition or condensation reactions, enabling the creation of libraries for structure-activity relationship (SAR) studies [2] [8]. Pharmacologically, this scaffold’s planar structure facilitates intercalation into DNA duplexes, while the amino group donates hydrogen bonds to nucleobases (e.g., guanine O6/N7), inhibiting topoisomerases and disrupting replication [6]. Its derivatives also exploit oxidative stress pathways, generating reactive oxygen species (ROS) in cancer cells and resistant bacteria [6]. Patents highlight modifications yielding dual-acting inhibitors targeting epigenetic regulators like bromodomain-containing protein 1 (BRD1), underscoring its versatility in drug discovery [8].
Table 3: Pharmacological Applications and Associated Molecular Features
Pharmacological Action | Key Molecular Features | Biological Targets | Relevant Derivatives |
---|---|---|---|
DNA Intercalation | Planar quinoline ring; C6-amino group | DNA duplex; Topoisomerase II | Amonafide; Mitonafide [6] |
Anticancer | Dihydro core (enhanced solubility); Carbaldehyde | BRD proteins; ROS pathways | 2,3-Dihydro-...-6-carbaldehyde [2] |
Antimicrobial | Triazole hybrids; Quaternary ammonium salts | Bacterial DNA gyrase; Cell membranes | Triazolium-naphthylimides [6] |
Epigenetic Modulation | Alkyl linkers; Heteroaryl appendages | Bromodomains (BRD1) | WO2017162661A1 compounds [8] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0